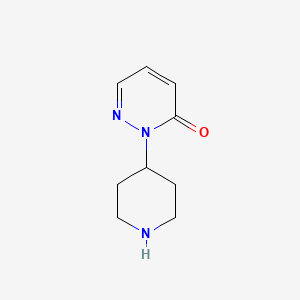
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane under reflux conditions . This method yields the benzoxazole core, which can then be further functionalized to introduce the iodine and methanesulfonamide groups.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may utilize metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoxazole derivatives, while substitution of the iodine atom can produce various substituted benzoxazole compounds .
Wissenschaftliche Forschungsanwendungen
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The methanesulfonamide group can enhance the compound’s solubility and bioavailability, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-arylbenzoxazoles
- 2-styrylbenzoxazoles
Uniqueness
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is unique due to the presence of the iodine atom and the methanesulfonamide group. These functional groups impart distinct chemical properties and potential biological activities that differentiate it from other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C8H8IN3O3S |
|---|---|
Molekulargewicht |
353.14 g/mol |
IUPAC-Name |
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C8H8IN3O3S/c1-16(13,14)12-5-3-2-4(9)7-6(5)8(10)11-15-7/h2-3,12H,1H3,(H2,10,11) |
InChI-Schlüssel |
UARSUSFOQYEISI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C2C(=C(C=C1)I)ON=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)













